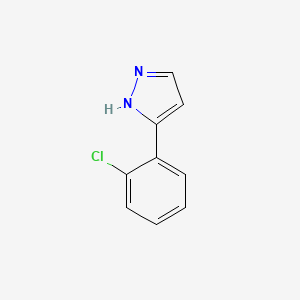

3-(2-Chlorophenyl)-1H-Pyrazole

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBQZNMWKPXWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370954 | |

| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-55-9 | |

| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(2-Chlorophenyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 3-(2-Chlorophenyl)-1H-pyrazole. Due to the limited availability of specific experimental data for this particular isomer, this guide incorporates data from closely related analogs to provide a robust understanding of its expected characteristics and potential applications.

Chemical and Physical Properties

This compound is a substituted aromatic heterocyclic compound. The pyrazole core is a five-membered ring containing two adjacent nitrogen atoms, and it is substituted with a 2-chlorophenyl group at the 3-position. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | |

| Melting Point | 76-77 °C | |

| Solubility | Expected to be soluble in organic solvents such as chloroform and methanol. | [2] |

| pKa | Data not available. Pyrazole itself has a pKa of 2.49 for the conjugate acid. The substituent may alter this value. |

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the pyrazole ring. The chemical shifts (δ) are predicted to be in the following ranges in CDCl₃:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole-NH | > 10.0 | broad singlet |

| Phenyl-H (multiple) | 7.2 - 7.8 | multiplet |

| Pyrazole-H4 | ~6.8 | doublet |

| Pyrazole-H5 | ~7.7 | doublet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbons of both the pyrazole and the chlorophenyl rings.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole-C3 | ~150 |

| Pyrazole-C4 | ~105 |

| Pyrazole-C5 | ~130 |

| Phenyl-C (multiple) | 125 - 135 |

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the pyrazole ring, as well as bands corresponding to the aromatic C-H and C-C bonds and the C-Cl bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (pyrazole) | 3100 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (pyrazole) | 1500 - 1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 178, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% of the [M]⁺ intensity). Fragmentation would likely involve the loss of small molecules such as HCN and N₂ from the pyrazole ring.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common and effective method for the synthesis of 3-aryl-pyrazoles involves the condensation of a substituted acetophenone with a source of hydrazine, followed by cyclization. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

Reaction: 2'-Chloroacetophenone reacts with hydrazine hydrate in a suitable solvent, often with an acid or base catalyst, to form the intermediate hydrazone, which then undergoes cyclization to yield this compound.

Reagents and Equipment:

-

2'-Chloroacetophenone

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve 2'-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup to remove excess hydrazine and catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activity

While specific biological data for this compound is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity of Related Compounds

Numerous studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of a chlorophenyl moiety can enhance this activity. For instance, some chlorophenyl-substituted pyrazoles have shown promising activity against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).[3][4]

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Chlorophenyl-substituted pyrazolones | HepG2 | 6 - 89 | [3] |

| Phenylpyrazole derivatives | MCF-7 | <0.1 - 45.8 | [5] |

| Pyrazole derivatives | Various | 10 - 50 | [6] |

The mechanism of anticancer action for some pyrazole derivatives is thought to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase signaling pathways.[7][8]

Putative Signaling Pathway

Based on the known mechanisms of related pyrazole compounds in cancer, a putative signaling pathway for this compound is proposed below. It is hypothesized that the compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development due to its pyrazole core and chlorophenyl substituent, features commonly found in bioactive compounds. While specific experimental data for this compound are limited, this guide provides a comprehensive overview of its expected properties and potential biological activities based on the well-established chemistry and pharmacology of related pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.

References

- 1. This compound | C9H7ClN2 | CID 2735799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3-(2-Chlorophenyl)-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. While specific biological data for this parent compound is limited in publicly accessible literature, this document extrapolates its potential properties based on extensive research into structurally similar pyrazole derivatives. This guide covers its chemical structure, IUPAC name, a representative synthetic protocol, and the well-documented biological activities of the broader chlorophenyl-pyrazole family, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

The foundational identity of any chemical compound lies in its structure and systematic name.

Chemical Structure:

The molecule consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 2-chlorophenyl group.

Image of the chemical structure of this compound.

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Physicochemical Properties: Basic properties of the compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | PubChem CID: 2735799 |

| CAS Number | 24155-42-8 | PubChem CID: 2735799 |

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. A common and effective method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established syntheses of similar pyrazole compounds, such as the reaction of substituted acetophenones with hydrazines[2].

Reaction Scheme:

(2-Chloroacetyl)benzene reacts with hydrazine hydrate in a suitable solvent, often with acid catalysis, to undergo condensation and subsequent cyclization to form the pyrazole ring.

Materials:

-

2'-Chloroacetophenone

-

Hydrazine hydrate

-

Ethanol (or Glacial Acetic Acid)

-

Hydrochloric Acid (for work-up)

-

Sodium bicarbonate solution (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2'-chloroacetophenone (1 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of a suitable acid like glacial acetic acid may be added to facilitate the initial condensation.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons of the 2-chlorophenyl group would appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the pyrazole ring would appear as distinct signals, with the N-H proton likely appearing as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-140 ppm region. The carbons of the pyrazole ring would also show characteristic signals in the aromatic region. |

| Mass Spec. | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-Cl stretching. |

Biological Activity of Chlorophenyl-Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities. The introduction of a chlorophenyl moiety can significantly influence the biological profile of the molecule. The following table summarizes the observed biological activities of various derivatives of this compound.

| Biological Activity | Examples of Active Derivatives | Observed Effects and Quantitative Data | Reference |

| Antimicrobial | Thiazolidinone-pyrazole hybrids | Active against Staphylococcus aureus and Escherichia coli. | [4] |

| Anti-inflammatory | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | Showed anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib. | [5] |

| Anticancer | Chalcone derivatives of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole | Exhibited cytotoxic activity against various cancer cell lines. | [2] |

| Neuroprotective | 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one and its pyrazole analogs | Showed potent activity in models of inflammation relevant to neurodegenerative diseases. | [5] |

Visualized Workflows and Pathways

To adhere to the requirements of this guide, the following diagrams, created using the DOT language, illustrate a typical workflow for the synthesis and a hypothetical signaling pathway that could be targeted by pyrazole derivatives based on existing literature.

General Synthesis Workflow

This diagram outlines the key steps in the synthesis and characterization of a pyrazole derivative.

References

3-(2-Chlorophenyl)-1H-Pyrazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)-1H-Pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, presenting data in a structured format to facilitate research and development.

Core Chemical and Physical Data

This compound is a substituted pyrazole with a chlorophenyl group at the 3-position of the pyrazole ring. Its core properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59843-55-9 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 76-77 °C | |

| Purity | ≥95% |

Synthesis and Characterization

General Synthetic Workflow

A plausible synthetic route for this compound involves the reaction of a substituted acetophenone with a hydrazine source. The general workflow can be visualized as follows:

Caption: General synthetic pathway for this compound.

Experimental Considerations

-

Reaction Conditions: The condensation reaction is typically carried out in a suitable solvent such as ethanol. The reaction may be heated to reflux to ensure completion.

-

Purification: The crude product can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[3][4]

-

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

Potential Biological Activities and Mechanism of Action

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities.[8] While specific studies on this compound are limited, research on analogous compounds suggests potential therapeutic applications.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The potential mechanism involves blocking the synthesis of prostaglandins.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives.[9][10][11] The proposed mechanisms of action are diverse and can include:

-

Induction of Apoptosis: Some pyrazole compounds have been shown to induce programmed cell death in cancer cells.[3]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.[11]

-

Inhibition of Kinases: Pyrazole scaffolds can be designed to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[11]

The logical relationship for a potential anticancer mechanism of action is illustrated below:

Caption: Postulated pathway for pyrazole-induced apoptosis in cancer cells.

Antimicrobial Activity

Certain pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial agents.[9]

Conclusion

This compound is a compound with a foundation in the well-documented chemical and pharmacological space of pyrazole derivatives. While specific experimental data for this molecule is sparse in publicly available literature, its structural similarity to other biologically active pyrazoles suggests it as a promising candidate for further investigation in drug discovery programs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research. Further studies are warranted to fully elucidate its synthetic protocols, characterize its biological activity profile, and understand its precise mechanism of action.

References

- 1. Buy 3-(4-chlorophenyl)-N-(2-hydroxyethyl)-1-phenyl-1H-pyrazole-5-carboxamide (EVT-4657390) [evitachem.com]

- 2. This compound | C9H7ClN2 | CID 2735799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. 1H-Pyrazole [webbook.nist.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Chlorophenyl-Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenyl-pyrazole compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and drug discovery. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chlorophenyl group, serves as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as antifungal, antitubercular, anticancer, and anti-inflammatory agents. Their efficacy often stems from the specific inhibition of key enzymes and modulation of critical signaling pathways involved in disease pathogenesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of chlorophenyl-pyrazole compounds, with a focus on their pharmacological applications.

Discovery and History

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a substituted pyrazole.[1][2] His pioneering work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine, leading to the formation of 1-phenyl-3-methyl-5-pyrazolone.[2][3] This reaction, now known as the Knorr pyrazole synthesis, laid the foundational groundwork for the vast field of pyrazole chemistry.[1][2]

The latter half of the 20th century and the early 21st century witnessed a surge in research on chlorophenyl-pyrazole derivatives, driven by the discovery of their potent pharmacological effects. This has led to the development of numerous synthetic methodologies and the identification of several lead compounds with promising therapeutic potential in various disease areas.

Synthesis of Chlorophenyl-Pyrazole Compounds

The synthesis of chlorophenyl-pyrazole derivatives can be achieved through various chemical strategies, ranging from classical condensation reactions to modern multicomponent approaches.

Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone

A foundational precursor for many more complex chlorophenyl-pyrazole derivatives is 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. Its synthesis is a direct extension of the original Knorr pyrazole synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, ethyl acetoacetate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

Addition of Hydrazine: 4-Chlorophenylhydrazine hydrochloride (1 equivalent), neutralized with a base like sodium acetate, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold ethanol or water to remove unreacted starting materials and by-products. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.[5]

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

A significant advancement in the synthesis of complex chlorophenyl-pyrazole systems is the development of multicomponent reactions (MCRs) to produce fused heterocyclic structures like pyrano[2,3-c]pyrazoles. These compounds have shown interesting biological activities, including kinase inhibition.[6][7][8]

Experimental Protocol for a Three-Component Reaction:

-

Reactants: A mixture of an appropriate aldehyde (1 equivalent), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 equivalent), and malononitrile (1 equivalent) is prepared.[6]

-

Catalyst and Solvent: A catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the mixture in a solvent like ethanol.[6]

-

Reaction Conditions: The reaction is stirred at room temperature or slightly heated for a period ranging from 30 minutes to a few hours.[6]

-

Product Isolation: The product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative.[6]

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their chemical structure and purity.[6][7]

Biological Activities and Quantitative Data

Chlorophenyl-pyrazole derivatives have demonstrated a remarkable range of pharmacological activities. Below is a summary of their key biological effects, supported by quantitative data where available.

Antifungal and Antitubercular Activity

Certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have shown promising in vitro activity against pathogenic fungi and Mycobacterium tuberculosis.[9]

| Compound ID | Fungal Strain | MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |

| 3a | Candida albicans | >100 | 6.25 |

| 3b | Aspergillus niger | 50 | 12.5 |

| 3e | Cryptococcus neoformans | 25 | 6.25 |

Data compiled from studies on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. The specific compound structures are detailed in the cited literature.[9]

Anticancer Activity

The anticancer potential of chlorophenyl-pyrazole compounds has been a major focus of research. Their activity has been evaluated against various cancer cell lines, often through the National Cancer Institute's (NCI) 60-cell line screen.

| Compound ID | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Compound 7 | Leukemia | 0.67 | 53.8 | >100 |

| Compound 13 | CNS Cancer | 0.08 | 30.9 | 93.3 |

| Compound 14 | Melanoma | 0.36 | 8.78 | 69.3 |

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data is for selected 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives.[10]

More recently, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as potent anti-glioma agents.[7][8][11]

| Compound ID | Cell Line | EC50 (µM) |

| 4j | GL261 (Glioma) | ~20 |

| 4j | Patient-derived Glioma | 18-30 |

EC50: half-maximal effective concentration.[11][12]

Kinase Inhibitory Activity

A key mechanism underlying the anticancer effects of some chlorophenyl-pyrazoles is the inhibition of protein kinases. For example, compound 4j , a pyrano[2,3-c]pyrazole derivative, was found to be an inhibitor of AKT2/PKBβ.[7][8][11]

| Compound | Kinase Target | IC50 (µM) |

| 4j | AKT2/PKBβ | 12 |

IC50: half-maximal inhibitory concentration.[11][12]

Key Signaling Pathways

The biological effects of chlorophenyl-pyrazole compounds are often mediated by their interaction with specific cellular signaling pathways. A notable example is the PI3K/AKT pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of a chlorophenyl-pyrazole compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorophenyl-pyrazole compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. The conidia or yeast cells are harvested and suspended in sterile saline containing a small amount of Tween 80. The suspension is adjusted spectrophotometrically to a final concentration of approximately 1-5 x 105 CFU/mL in RPMI-1640 medium.

-

Compound Preparation: The chlorophenyl-pyrazole compounds are dissolved in dimethyl sulfoxide (DMSO) to a high stock concentration. Serial twofold dilutions are prepared in a 96-well microtiter plate using RPMI-1640 medium, resulting in final compound concentrations typically ranging from 0.03 to 64 µg/mL.

-

Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).[13]

Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a colorimetric method for determining the MIC of compounds against Mycobacterium tuberculosis.[14][15][16][17]

-

Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase. The culture is then diluted to a standardized turbidity.

-

Plate Setup: In a 96-well microtiter plate, 100 µL of sterile deionized water is added to the outer perimeter wells to prevent evaporation. The test compounds are serially diluted in the inner wells with 7H9 broth.

-

Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. A drug-free well serves as a growth control.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Color Development: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

-

MIC Determination: A blue color in a well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15][16]

In Vitro Anticancer Activity (Sulforhodamine B - SRB Assay)

The SRB assay, developed by the NCI, is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[18][19][20]

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The chlorophenyl-pyrazole compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. The plates are then incubated for an additional 48 hours.

-

Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates are then washed with water and air-dried.

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The absorbance is read on a microplate reader at a wavelength of 515 nm. The GI50, TGI, and LC50 values are then calculated based on the absorbance readings.[18]

Radiometric Kinase Inhibition Assay

This assay directly measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to a kinase substrate.[9][10][21][22]

-

Reaction Mixture Preparation: The assay is performed in a reaction buffer containing the purified kinase (e.g., AKT2), its specific substrate (a peptide or protein), and necessary cofactors (e.g., MgCl2).

-

Inhibitor Addition: The chlorophenyl-pyrazole compound at various concentrations is pre-incubated with the kinase in the reaction buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-32P]ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter paper. The filter paper is then washed extensively to remove unincorporated [γ-32P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[21]

Caption: A generalized workflow for the biological evaluation of chlorophenyl-pyrazole compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 11. dctd.cancer.gov [dctd.cancer.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 17. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dctd.cancer.gov [dctd.cancer.gov]

- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

Spectroscopic and Structural Elucidation of 3-(2-Chlorophenyl)-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(2-Chlorophenyl)-1H-pyrazole. Due to the limited availability of a complete public dataset for this compound, this guide presents data for the closely related isomer, 3-(4-Chlorophenyl)-1H-pyrazole, as a reference. The experimental protocols and characterization workflows described herein are broadly applicable to the structural elucidation of this class of compounds.

Spectroscopic Data Summary for 3-(4-Chlorophenyl)-1H-pyrazole (Analogue)

The following tables summarize the available spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole, an isomer of the target compound. This data provides a valuable reference for the expected spectral characteristics of chlorophenyl-substituted pyrazoles.

Table 1: ¹H NMR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.62 | t | 5H | Phenyl-H |

| 7.40 - 7.28 | m | 3H | Phenyl-H |

| 7.11 | d | 2H | Chlorophenyl-H |

| 6.91 | d | 1H | Pyrazole-H |

Solvent: CDCl₃, Frequency: 250 MHz

Table 2: ¹³C NMR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.12 | Pyrazole C |

| 144.40 | Pyrazole C |

| 142.44 | Aromatic C |

| 135.81 | Aromatic C-Cl |

| 133.90 | Aromatic C |

| 130.91 | Aromatic C |

| 129.46 | Aromatic C |

| 129.31 | Aromatic C |

| 129.03 | Aromatic C |

| 128.81 | Aromatic C |

| 128.33 | Aromatic C |

| 127.25 | Aromatic C |

| 120.33 | Pyrazole C |

| 112.79 | Nitrile C |

Solvent: CDCl₃, Frequency: 63 MHz

Table 3: FT-IR Spectroscopic Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (Analogue) [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3447, 3346, 3313 | N-H stretching (amine) |

| 3208 | C-H stretching (aromatic) |

| 3055, 2928 | C-H stretching (aliphatic) |

| 2206 | C≡N stretching (nitrile) |

| 1632, 1600 | C=N, C=C stretching (ring) |

| 1519, 1489 | Aromatic C=C stretching |

| 1259, 1135, 1084 | C-N, C-O stretching |

| 914, 829, 749 | C-H bending (out of plane) |

| 509 | C-Cl stretching |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)-3, 5-diethyl-1H-pyrazole (Analogue) [2]

| m/z | Assignment |

| 235 | [M+H]⁺ |

Ionization Method: ESI

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrazole derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

-

Sample Preparation : 5-10 mg of the pyrazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer. Data is typically reported in ppm downfield from TMS. Important parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), coupling constants (J in Hz), and integration.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on a 100 or 125 MHz spectrometer. This provides information about the carbon framework of the molecule.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : For solid samples, a KBr pellet is typically prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

-

Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization : Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI). ESI is a soft ionization technique suitable for many organic molecules, often showing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Data Acquisition : The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazole derivative.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation, it is essential to acquire and interpret the full set of spectroscopic data for the specific compound of interest.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound with the chemical formula C₉H₇ClN₂. As a member of the pyrazole class, it holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a 2-chlorophenyl substituent at the 3-position of the pyrazole ring is expected to modulate the molecule's electronic and steric properties, potentially influencing its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the available physical and chemical properties of this compound, along with a detailed examination of its synthetic routes.

Physicochemical Properties

Currently, detailed experimental data for this compound is limited in publicly accessible literature. However, based on the known properties of analogous pyrazole derivatives, we can infer some of its key characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 3-(4-Chlorophenyl)-1H-pyrazole (Experimental)[1] | 5-(bromomethyl)-1-(2-chlorophenyl)-3-phenyl-1H-pyrazole (Experimental)[2] | 3-CARBOXY-5-(2-CHLOROPHENYL)-1-PHENYLPYRAZOLE (Predicted)[3] |

| Molecular Formula | C₉H₇ClN₂ | C₉H₇ClN₂ | C₁₆H₁₂BrClN₂ | C₁₆H₁₁ClN₂O₂ |

| Molecular Weight | 178.62 g/mol | 178.62 g/mol | 347.64 g/mol | 298.72 g/mol |

| CAS Number | 59843-55-9 | 59843-58-2 | Not Available | 55042-89-2 |

| Appearance | Likely a solid | Solid | White solid[2] | Not Available |

| Melting Point | Not Available | 100-104 °C | 99.3-100.2 °C[2] | Not Available |

| Boiling Point | Not Available | Not Available | Not Available | 502.5±40.0 °C[3] |

| pKa | Not Available | Not Available | Not Available | 3.75±0.10[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Not Available | Not Available | Not Available |

Synthesis and Experimental Protocols

A Chinese patent (CN110483400A) outlines a method for the preparation of 3-(4-chlorophenyl)-1H-pyrazole, which can be adapted for the synthesis of the 2-chloro isomer. The general steps would involve:

-

Reaction of a propargyl alcohol derivative with a halogen source and an acid.

-

Subsequent reaction with hydrazine to form the pyrazole ring.

A plausible synthetic workflow is depicted below.

General Experimental Protocol (Adapted from similar syntheses):

-

Step 1: Synthesis of the Chalcone (Intermediate)

-

To a solution of 2-chloroacetophenone in a suitable solvent (e.g., ethanol), add an appropriate aldehyde (this step may be omitted depending on the specific pathway).

-

Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

-

-

Step 2: Cyclization to form the Pyrazole Ring

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the crude product by filtration, wash with water, and dry.

-

-

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

-

Spectral Characterization

Although specific spectra for this compound are not widely published, data for closely related analogs provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl ring and the pyrazole ring. The patent for the 4-chloro isomer reports signals in the aromatic region (δ 7.39-7.71 ppm) and a signal for the pyrazole CH at δ 6.61 ppm.[1] A similar pattern would be expected for the 2-chloro isomer, with potential shifts due to the different substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of both the 2-chlorophenyl and pyrazole rings.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrazole and phenyl rings (in the range of 1400-1600 cm⁻¹).

-

C-Cl stretching of the chlorophenyl group (typically in the fingerprint region).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.62 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of pyrazole derivatives is known for a wide range of pharmacological effects. The introduction of a chlorophenyl group can enhance the lipophilicity and binding affinity of the molecule to biological targets.

Pyrazoles have been reported to act as:

-

Anti-inflammatory agents: Often through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer agents: By targeting various signaling pathways involved in cell proliferation and apoptosis.

-

Antimicrobial agents: By inhibiting essential enzymes in bacteria and fungi.

The 2-chlorophenyl substituent may influence the compound's interaction with specific biological targets, potentially leading to novel therapeutic applications. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery and materials science. While comprehensive experimental data for this specific isomer is still emerging, this guide provides a foundational understanding of its expected physicochemical properties, a viable synthetic approach, and potential areas of biological relevance based on the well-documented activities of the pyrazole class of compounds. Further dedicated research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Initial Cytotoxicity Screening of 3-(2-Chlorophenyl)-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of the novel compound 3-(2-Chlorophenyl)-1H-Pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This document outlines the fundamental experimental protocols, presents a framework for data analysis, and illustrates the potential mechanisms of action through signaling pathway diagrams.

Introduction to Pyrazole Derivatives in Oncology

Pyrazole and its derivatives are heterocyclic aromatic compounds that have emerged as promising scaffolds in the design of novel therapeutic agents. Their diverse biological activities include anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][2][3][4] Numerous studies have demonstrated the potent cytotoxic effects of various pyrazole derivatives against a wide range of human cancer cell lines, such as those from breast, lung, colon, and liver cancers.[1][5][6][7][8][9] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[9][10][11] The structure-activity relationship studies of pyrazole derivatives have shown that substitutions on the pyrazole ring can significantly influence their cytotoxic potency and selectivity.[1]

Experimental Protocols for Cytotoxicity Screening

A crucial first step in evaluating the anticancer potential of a novel compound like this compound is to assess its in vitro cytotoxicity against a panel of human cancer cell lines.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to represent different cancer types. Commonly used cell lines for initial screening include:

-

MCF-7: Human breast adenocarcinoma cell line.

-

MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).[5][6]

-

HepG2: Human liver carcinoma cell line.[1]

-

HeLa: Human cervical cancer cell line.[8]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][9][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) should be included.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation and Analysis

The cytotoxic effects of this compound should be quantified and presented in a clear and comparative manner. The IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population, is a standard metric.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Structurally Related Pyrazole Derivatives

| Compound/Derivative | MCF-7 | MDA-MB-231 | A549 | HCT-116 | HepG2 | Reference |

| TOSIND | - | 17.7 ± 2.7 (72h) | - | - | - | [5][6] |

| PYRIND | 39.7 ± 5.8 (72h) | - | - | - | - | [5][6] |

| Compound 2 (Pyrazole Derivative) | - | - | 220.20 | - | - | [7] |

| Compound 24 (Pyrazolo[3,4-d]pyrimidine) | - | - | 8.21 | 19.56 | - | [1] |

| Compound 4b (Pyrazoline) | <0.1 | 45.8 | - | - | - | [13] |

| Compound 6c (Indolo-pyrazole) | - | - | - | - | - | [9] |

Note: The data in this table is for structurally related pyrazole derivatives and serves as a reference for the expected range of activity for this compound.

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding the experimental process and the potential molecular mechanisms of action.

Experimental Workflow

The following diagram illustrates the general workflow for the initial cytotoxicity screening of a novel compound.

Potential Signaling Pathways

Based on existing literature for pyrazole derivatives, this compound may induce cytotoxicity through several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate cancer cells.

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints.

Conclusion

The initial cytotoxicity screening is a fundamental step in the evaluation of this compound as a potential anticancer agent. The protocols and frameworks outlined in this guide provide a robust starting point for researchers. Positive results from these initial in vitro assays, demonstrating potent and selective cytotoxicity against cancer cells, would warrant further investigation into the compound's detailed mechanism of action, in vivo efficacy, and toxicological profile. The diverse biological activities of pyrazole derivatives suggest that this compound could be a promising candidate for further drug development.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academicstrive.com [academicstrive.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journal.waocp.org [journal.waocp.org]

- 12. benchchem.com [benchchem.com]

- 13. thieme-connect.de [thieme-connect.de]

Predicted Mechanism of Action for 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 3-(2-Chlorophenyl)-1H-pyrazole scaffold have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes available preclinical data to predict the primary mechanisms of action for this compound class. The evidence points towards a multi-target profile, with predominant activities in anti-inflammatory, anticancer, and neuromodulatory pathways. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for evaluation, and visual representations of the implicated signaling pathways to guide further research and drug development efforts.

Predicted Mechanisms of Action

Based on the analysis of existing literature on pyrazole derivatives, particularly those with chlorophenyl substitutions, the predicted mechanisms of action for this compound derivatives can be categorized into three main areas:

-

Anti-inflammatory Effects: These compounds are predicted to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests interference with key inflammatory signaling pathways, potentially at the level of transcription factors like NF-κB or upstream kinases. Some pyrazole derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.

-

Anticancer Activity: The anticancer potential of this class of compounds is likely mediated through the induction of apoptosis and inhibition of cell proliferation. A key predicted mechanism is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death. Cytotoxic effects have been observed across various cancer cell lines.

-

Neuromodulatory Activity: Certain derivatives are predicted to act as inhibitors of key enzymes in the central nervous system, including Monoamine Oxidase (MAO), particularly the MAO-B isoform, and Acetylcholinesterase (AChE). Inhibition of MAO-B can increase the levels of dopamine, which is relevant for neurodegenerative disorders like Parkinson's disease. AChE inhibition, which prevents the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease.

Quantitative Biological Data

The following tables summarize the quantitative data for various pyrazole derivatives, providing a comparative overview of their biological activities. It is important to note that these are representative examples from the broader class of pyrazole derivatives, and specific values for this compound derivatives may vary.

Table 1: Anti-inflammatory and Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference Compound |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition | - | 1.15 - 1.50 | Celecoxib |

| N-Phenylpyrazolyl-N-glycinyl-hydrazones | TNF-α Inhibition | Cultured macrophages | 1.6 - 4.3 | SB-203580 |

| Pyrazole derivatives | IL-6 Inhibition | BV2 microglial cells | 9.562 | Dexamethasone, Celecoxib |

| Lonazolac pyrazole-chalcone analogs | Tubulin Polymerization Inhibition | - | 4.77 | - |

| Lonazolac pyrazole-chalcone analogs | Cytotoxicity | HeLa, HCT-116, MCF-7 | Variable | Doxorubicin |

| Ferrocene-pyrazole hybrids | Cytotoxicity | HCT-116, HL60 | 3.12 - 6.81 | - |

Table 2: Neuromodulatory and Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Target/Assay | IC50 / MIC | Reference Compound |

| Halogenated Pyrazolines | MAO-B Inhibition | 0.063 µM | Lazabemide, Pargyline |

| Phenylacetamide derivatives with pyrazole | Acetylcholinesterase (AChE) Inhibition | 8.32 - 8.97 µM | - |

| 2-Pyrazolines | Acetylcholinesterase (AChE) Inhibition | 0.040 - 0.122 µM | Donepezil |

| Pyrazole-1-carbothiohydrazide derivatives | Antibacterial (S. aureus, B. subtilis) | 62.5 - 125 µg/mL | Chloramphenicol |

| Pyrazole-1-carbothiohydrazide derivatives | Antifungal (C. albicans, A. flavus) | 2.9 - 7.8 µg/mL | Clotrimazole |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anti-inflammatory Activity: TNF-α and IL-6 Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) are maintained in appropriate culture media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and human recombinant AChE are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, 25 µL of the test compound at various concentrations is added, followed by 50 µL of AChE solution. The mixture is incubated for 15 minutes at 25°C.

-

Substrate Addition: 50 µL of DTNB and 75 µL of ATCI are added to initiate the reaction.

-

Absorbance Measurement: The absorbance is monitored continuously at 412 nm for 5 minutes using a microplate reader. The rate of reaction is determined from the slope of the absorbance versus time curve.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is determined from the dose-inhibition curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualized Signaling Pathways and Workflows

Predicted Anti-inflammatory Signaling Pathway

Caption: Predicted inhibition of the NF-κB signaling pathway.

Predicted Anticancer Mechanism: Cell Cycle Arrest

Caption: Predicted inhibition of tubulin polymerization leading to apoptosis.

Experimental Workflow for Compound Evaluation

Caption: A generalized workflow for the evaluation of novel pyrazole derivatives.

Conclusion

The available evidence strongly suggests that this compound derivatives are a promising class of compounds with the potential for therapeutic applications in inflammatory diseases, cancer, and neurological disorders. Their predicted multi-target mechanism of action offers opportunities for the development of novel drugs with unique pharmacological profiles. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation and advancement of these compounds in the drug discovery pipeline. Further investigation is warranted to elucidate the precise molecular targets and to optimize the structure-activity relationships for enhanced potency and selectivity.

Solubility and Stability of 3-(2-Chlorophenyl)-1H-Pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(2-Chlorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this guide synthesizes information from studies on analogous pyrazole derivatives to present established principles and methodologies for its characterization. The experimental protocols detailed herein are based on standard pharmaceutical industry practices for drug substance evaluation.

Introduction to this compound

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized as important pharmacophores due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The unique physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design. The subject of this guide, this compound, features a chlorophenyl substituent which can significantly influence its lipophilicity, metabolic stability, and target-binding interactions. A thorough understanding of its solubility and stability is paramount for its development in any application.

Solubility Profile

Generally, pyrazole compounds exhibit limited solubility in aqueous media and greater solubility in organic solvents. The presence of the chlorophenyl group in this compound is expected to increase its lipophilicity, further reducing its aqueous solubility and enhancing its solubility in non-polar and semi-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyrazole ring can form hydrogen bonds, but the bulky, non-polar chlorophenyl group hinders extensive solvation by water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Non-Polar | Dichloromethane (DCM), Diethyl Ether, Toluene, Hexane | Moderate to High in DCM and Ether; Low in Hexane | Solubility will be governed by the "like dissolves like" principle. The aromatic nature of the compound suggests good solubility in DCM and toluene. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the undissolved solid. Centrifugation can be employed to expedite this process.

-

Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify the likely degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, expose the compound to various stress conditions.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M to 1 M HCl; Room temperature or elevated temperature (e.g., 60 °C) |

| Basic Hydrolysis | 0.1 M to 1 M NaOH; Room temperature or elevated temperature (e.g., 60 °C) |

| Oxidative Degradation | 3% to 30% H₂O₂; Room temperature |

| Thermal Degradation | Solid-state heating (e.g., 80 °C) for a specified duration |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for Forced Degradation Studies

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. The extent of degradation should ideally be between 5-20%.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the degradation products.

A Technical Guide to 3-(2-Chlorophenyl)-1H-Pyrazole for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-(2-Chlorophenyl)-1H-pyrazole, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It details commercial sourcing, key chemical data, a representative synthesis protocol, and its biological context.

Introduction

This compound is a substituted pyrazole, a class of five-membered heterocyclic molecules containing two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a "biologically privileged" structure, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[3] Consequently, pyrazole derivatives are extensively studied for their potential as anti-inflammatory, anti-cancer, antimicrobial, antiviral, and analgesic agents.[1][4][5][6] this compound, with its specific chlorophenyl substitution, serves as a crucial intermediate and building block for synthesizing more complex, pharmacologically active molecules.[4]

Commercial Suppliers and Specifications

For research and development purposes, this compound is available from several specialized chemical suppliers. The following table summarizes key data for sourcing this compound.

| Supplier | CAS Number | MDL Number | Purity | Synonym(s) |

| Apollo Scientific | 59843-55-9 | MFCD00111882 | ≥95% | 1-Chloro-2-(1H-pyrazol-3-yl)benzene |

| CymitQuimica | 59843-55-9 | - | - | 1-Chloro-2-(1H-pyrazol-3-yl)benzene |

| PubChem Listed Suppliers | 59843-55-9 | - | Varies | - |

Note: Availability and specifications are subject to change. Researchers should confirm details directly with the supplier.

Experimental Protocols: Synthesis

The synthesis of substituted pyrazoles can be achieved through various methods, most commonly via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] The following is a representative protocol for the synthesis of a 3-aryl-1H-pyrazole from a substituted chalcone, which is a common α,β-unsaturated ketone precursor.

Reaction: Synthesis of this compound via Cyclocondensation

Materials:

-

(E)-1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (a 1,3-dicarbonyl equivalent)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Procedure:

-

Dissolution: Dissolve the starting material, (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent), in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Context and Signaling Pathways

Pyrazole derivatives are widely investigated as inhibitors of various signaling pathways, particularly in inflammation and oncology.[6] Compounds containing the pyrazole core have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] These cytokines are central mediators in inflammatory responses and are implicated in a host of autoimmune diseases and cancers. The inhibitory action of pyrazole derivatives on these pathways makes them attractive candidates for the development of novel therapeutic agents.

The diagram below illustrates a conceptual model where a pyrazole derivative acts as an inhibitor in a pro-inflammatory signaling cascade.

This versatility makes this compound a valuable starting material for medicinal chemistry campaigns aimed at discovering new drugs targeting these and other biologically significant pathways.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. academicstrive.com [academicstrive.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)-1H-Pyrazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract